2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene
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Overview
Description
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. This compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, making it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 1,3-dichloro-4-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Large-scale production often employs automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the development of drugs and diagnostic agents.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The molecular targets include electrophilic centers on the benzene ring, where nucleophiles attack, and the elimination of hydrogen halides under basic conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Bromoethyl)-1,3-dichlorobenzene
- 2-(1-Bromoethyl)-4-fluorobenzene
- 1,3-Dichloro-4-fluorobenzene
Uniqueness
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is unique due to the presence of multiple halogen substituents, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. The combination of bromine, chlorine, and fluorine atoms allows for selective functionalization and the formation of diverse derivatives .
Properties
CAS No. |
1331786-28-7 |
---|---|
Molecular Formula |
C8H6BrCl2F |
Molecular Weight |
271.9 |
Purity |
95 |
Origin of Product |
United States |
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